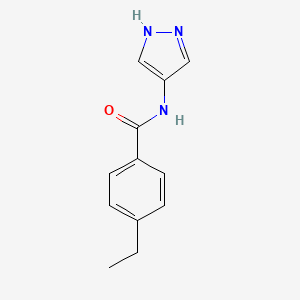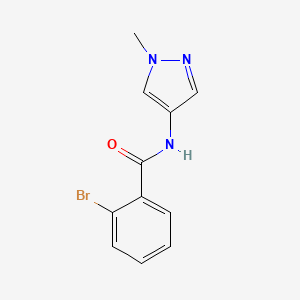
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide is a chemical compound also known as GSK-3β inhibitor. It has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of GSK-3β, leading to the inhibition of various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by this compound has been shown to have various biochemical and physiological effects. It has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been shown to reduce the accumulation of amyloid beta plaques and improve cognitive function. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide in lab experiments include its specificity for GSK-3β inhibition and its potential use in treating various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For (E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of potential drug targets for its use in treating various diseases. Additionally, further studies are needed to investigate its potential side effects and toxicity in vivo.
Métodos De Síntesis
The synthesis of (E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide involves a multistep process. The starting materials include 2,3-dihydrobenzofuran, 1H-pyrazole-4-carboxamide, and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, and a palladium catalyst. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide has been extensively studied for its potential use in treating various diseases. It has been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β has been linked to the treatment of cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(17-12-8-15-16-9-12)4-2-10-1-3-13-11(7-10)5-6-19-13/h1-4,7-9H,5-6H2,(H,15,16)(H,17,18)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRQBKWTZZBDNP-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=CC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C=C/C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)





![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
